An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane: Properties, Synthesis, and Applications in Advanced Research
An In-Depth Technical Guide to 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane: Properties, Synthesis, and Applications in Advanced Research
For distribution to researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane (CAS No. 2967-60-4), a partially fluorinated iodoalkane of significant interest in various fields of chemical and biomedical research. This document details its physicochemical properties, explores potential synthetic pathways, and critically examines its emerging applications, particularly its role as a specialized reagent in the field of proteomics. The guide is intended to be a valuable resource for researchers seeking to leverage the unique characteristics of this compound in their work, providing both foundational knowledge and actionable insights for experimental design.
Introduction: A Molecule of Unique Chemical Duality
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is a fascinating molecule that marries the distinct properties of a highly fluorinated segment with the reactive potential of a primary iodoalkane. The heptafluorobutyl group imparts characteristics such as high density, and thermal stability, while the terminal iodine atom serves as a versatile functional handle for a variety of chemical transformations. This duality makes it a valuable building block in organic synthesis and a promising tool in the development of sophisticated biochemical probes. This guide will delve into the specifics of this compound, providing a detailed exploration of its attributes and applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is paramount for its effective use in a laboratory setting. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 2967-60-4 | [1][2] |
| Molecular Formula | C₇H₈F₇I | [1] |
| Molecular Weight | 352.03 g/mol | [1] |
| Appearance | Clear, pale yellow liquid | Chemical Supplier Data |
| Boiling Point | 115 °C (at 100 Torr) | Chemical Supplier Data |
| Density (Predicted) | 1.749 g/cm³ | Chemical Supplier Data |
Synthesis of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane: A Mechanistic Perspective
Plausible Synthetic Routes
Two primary retrosynthetic disconnections can be envisioned for the synthesis of this molecule:
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Route A: Radical Addition of a Perfluoroalkyl Iodide to an Alkene. This is a common and effective method for creating carbon-carbon bonds and introducing perfluoroalkyl chains.[3][4]
-
Route B: Telomerization. This process involves the reaction of a "telogen" (in this case, likely a perfluoroalkyl iodide) with a "taxogen" (an unsaturated compound) to form a low molecular weight polymer or adduct.[5][6][7]
The following diagram illustrates a logical workflow for a potential synthesis based on the radical addition pathway, which is often favored for its relative simplicity and predictability.
Caption: Proposed synthetic workflow for 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane via radical addition.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane based on the principles of radical addition. This protocol is for illustrative purposes and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Materials:
-
1,1,1,2,2,3,3-Heptafluoro-3-iodopropane
-
But-1-ene
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous, degassed solvent (e.g., heptane or a fluorinated solvent)
-
Reaction vessel equipped with a condenser, magnetic stirrer, and inert gas inlet (e.g., Argon or Nitrogen)
-
Heating mantle or UV photoreactor
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1,1,1,2,2,3,3-heptafluoro-3-iodopropane and the radical initiator in the chosen solvent.
-
Addition of Alkene: Cool the solution to a suitable temperature (e.g., 0 °C) and begin to bubble but-1-ene gas through the solution at a controlled rate. Alternatively, a pre-condensed liquid but-1-ene can be added slowly via a syringe pump.
-
Initiation: Once the addition of the alkene is complete, slowly raise the temperature of the reaction mixture to initiate the radical chain reaction (typically 60-80 °C for AIBN). If using a photochemical initiator, begin irradiation with a UV lamp.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or ¹H and ¹⁹F NMR spectroscopy.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to isolate the desired 1,1,1,2,2,3,3-heptafluoro-7-iodoheptane.
Applications in Research and Development
The unique bifunctional nature of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane makes it a valuable tool in several areas of research, most notably in proteomics and as a building block in synthetic chemistry.
A Specialized Reagent in Proteomics
Commercial suppliers highlight the utility of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane as a biochemical for proteomics research.[1] While specific applications in the literature are not yet widespread, its structure suggests its use as a chemical probe for protein analysis, likely in the context of Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9]
The heptafluorobutyl group can serve as a "mass tag" in quantitative proteomics. The presence of seven fluorine atoms provides a distinct isotopic signature that can be readily detected by mass spectrometry. The iodo- group, being a reactive site, can be used to attach the molecule to specific amino acid residues (e.g., cysteine or histidine) on a protein.
The general workflow for such an application is depicted below:
Caption: A simplified workflow for the use of 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane as a chemical probe in proteomics.
A Versatile Building Block in Synthetic Chemistry
Beyond proteomics, the reactivity of the carbon-iodine bond opens up a plethora of possibilities for synthetic chemists. The iodo- group can be readily displaced by a wide range of nucleophiles, or it can participate in various coupling reactions, such as Suzuki, Sonogashira, or Heck couplings, to introduce the heptafluorobutyl-heptyl moiety into more complex molecules. This is particularly relevant in the synthesis of novel fluorinated compounds for applications in materials science and drug discovery, where the incorporation of fluorine can significantly modulate a molecule's properties.[10]
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions are essential when handling 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane. While a specific, comprehensive Safety Data Sheet (SDS) is not widely available, general guidelines for handling fluorinated and iodinated organic compounds should be strictly followed.
5.1. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin Protection: A lab coat and closed-toe shoes are required.
5.2. Handling:
-
Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Keep away from heat, sparks, and open flames.
5.3. Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light, as iodo-compounds can be light-sensitive.
5.4. Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
Conclusion
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane is a chemical compound with significant potential, particularly in the burgeoning field of proteomics and as a versatile synthetic building block. Its unique combination of a fluorinated tail and a reactive iodinated head makes it a valuable tool for researchers seeking to introduce fluorinated moieties into various molecular architectures. As research into its applications continues to grow, it is expected that this compound will find increasing use in the development of novel materials, pharmaceuticals, and advanced biochemical probes. This guide serves as a foundational resource for scientists and researchers, providing the necessary information to safely and effectively utilize this promising molecule in their endeavors.
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